molecular formula C3H7NO3S B2705060 (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 454248-61-4

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B2705060
CAS No.: 454248-61-4
M. Wt: 137.15
InChI Key: TVCSALYWDGDRBY-GSVOUGTGSA-N
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Description

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide is a useful research compound. Its molecular formula is C3H7NO3S and its molecular weight is 137.15. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-4-methyloxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSALYWDGDRBY-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454248-61-4
Record name (4R)-4-methyl-1,2lambda6,3-oxathiazolidine-2,2-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Utility of Cyclic Sulfamidates and Cyclic Sulfates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the strategic use of electrophilic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, five-membered cyclic sulfamidates and cyclic sulfates have emerged as exceptionally versatile building blocks. Derived from readily available 1,2-amino alcohols and 1,2-diols, respectively, they serve as powerful "activated" synthons, enabling a wide array of stereospecific transformations. While structurally similar, their inherent differences in reactivity and synthetic scope provide chemists with a nuanced toolkit for targeted molecular design. This guide provides a comprehensive analysis of these two classes of compounds, detailing their synthesis, comparative reactivity, and strategic application in the fields of pharmaceutical research and drug development. We will explore the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging their distinct properties for the stereocontrolled synthesis of chiral amines, functionalized heterocycles, and other high-value molecules.

Introduction: Activated Intermediates for Stereospecific Synthesis

The quest for stereochemical control is a central theme in organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is often critical. Cyclic sulfamidates and cyclic sulfates are powerful tools in this endeavor. They can be conceptualized as conformationally constrained, activated derivatives of their parent molecules:

  • Cyclic Sulfates are derived from 1,2-diols and are considered synthetic equivalents of epoxides. Their enhanced reactivity compared to acyclic sulfates is attributed to ring strain.[1]

  • Cyclic Sulfamidates are derived from 1,2-amino alcohols and serve as stable, highly reactive analogs of aziridines.[2][3]

Both classes of compounds are excellent electrophiles that undergo nucleophilic ring-opening reactions with high regio- and stereoselectivity, typically proceeding with a clean inversion of configuration.[4][5] This predictable stereochemical outcome makes them invaluable for introducing new functionalities into a molecule while precisely controlling its three-dimensional structure. This guide will dissect the fundamental differences between these two scaffolds, providing the strategic insights necessary for their effective application.

Synthesis of the Scaffolds

The preparation of both cyclic sulfates and sulfamidates is well-established, often starting from enantiomerically pure precursors to generate chiral building blocks.

Preparation of Cyclic Sulfates

The most prevalent method for synthesizing cyclic sulfates involves a two-step sequence starting from a vicinal diol. The diol is first treated with thionyl chloride (SOCl₂) to form a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate.[1][6] A common and efficient oxidation system utilizes a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.[5][6]

A significant advantage in this area is the ability to generate chiral diols with high enantiomeric excess using the Sharpless Asymmetric Dihydroxylation .[7][8][9] This powerful reaction converts a prochiral alkene into a chiral diol, directly providing the key precursor for enantiopure cyclic sulfates.[7][9][10]

G cluster_0 Synthesis of Cyclic Sulfates Alkene Alkene Diol Diol Alkene->Diol Sharpless AD (OsO4, Chiral Ligand) Cyclic_Sulfite Cyclic_Sulfite Diol->Cyclic_Sulfite SOCl2, Base Cyclic_Sulfate Cyclic_Sulfate Cyclic_Sulfite->Cyclic_Sulfate Oxidation (RuCl3, NaIO4)

Caption: General synthesis pathway for chiral cyclic sulfates.

Preparation of Cyclic Sulfamidates

The synthesis of cyclic sulfamidates from 1,2-amino alcohols mirrors that of cyclic sulfates. The amino alcohol is first converted to a cyclic sulfamidite using thionyl chloride, which is subsequently oxidized to the stable cyclic sulfamidate.[5][11] This two-step, one-pot procedure is highly efficient.[11] The nitrogen of the sulfamidate can be protected (e.g., with a Boc group) or unprotected, which has significant implications for its reactivity.[11][12] Chiral cyclic sulfamidates are invaluable building blocks for constructing a variety of compounds, including chiral amines.[13][14]

G cluster_1 Synthesis of Cyclic Sulfamidates Amino_Alcohol Amino_Alcohol Cyclic_Sulfamidite Cyclic_Sulfamidite Amino_Alcohol->Cyclic_Sulfamidite SOCl2, Base Cyclic_Sulfamidate Cyclic_Sulfamidate Cyclic_Sulfamidite->Cyclic_Sulfamidate Oxidation (RuCl3, NaIO4)

Caption: General synthesis pathway for cyclic sulfamidates.

Core Differences: A Comparative Analysis

While both scaffolds are five-membered heterocyclic electrophiles, their differing heteroatom composition (Oxygen vs. Nitrogen) imparts distinct chemical personalities that dictate their synthetic applications.

FeatureCyclic SulfateCyclic Sulfamidate
Precursor 1,2-Diol1,2-Amino Alcohol
Core Heterocycle 1,3,2-Dioxathiolane 2,2-dioxide1,2,3-Oxathiazolidine 2,2-dioxide
Reactivity Analog Epoxide[3][15]Aziridine[2][3]
Key Application Synthesis of functionalized diol derivatives, epoxides, thiiranes[16]Synthesis of chiral amines, amino alcohols, N-heterocycles[13][17]
Site of Attack Less substituted carbon (SN2) or more substituted carbon (SN1-like), condition dependent[15][18]Predominantly at the carbon bearing the oxygen atom[2][17]
N-Functionality Not ApplicableCan be N-H (unprotected) or N-R/N-PG (protected), modulating reactivity[12]
Reactivity and Regioselectivity: The Decisive Difference

The primary distinction lies in the regioselectivity of the nucleophilic ring-opening. This is the most critical factor for a synthetic chemist to consider.

  • Cyclic Sulfamidates: The reactivity profile is dominated by the inherent polarity and reactivity of the C-O bond. Nucleophilic attack occurs almost exclusively at the carbon atom bonded to the oxygen, leading to cleavage of the C-O bond.[2][17] This high degree of regioselectivity is a significant advantage, simplifying reaction outcomes and product analysis. The reaction is analogous to the ring-opening of an N-activated aziridine, but with the benefit that the activating group (the sulfate moiety) is part of the ring itself.[2]

  • Cyclic Sulfates: As analogs of epoxides, their ring-opening is more nuanced.[15] Under neutral or basic conditions with "hard" nucleophiles, the reaction typically follows an S_N2 pathway, with the nucleophile attacking the sterically less hindered carbon atom. However, under conditions that favor carbocation formation or with substrates bearing stabilizing groups, attack can occur at the more substituted carbon, resembling an S_N1-type mechanism.[18] This variable regioselectivity, while offering potential for divergent synthesis, requires careful control of reaction conditions.[3][15]

G cluster_sulfate Cyclic Sulfate Ring-Opening cluster_sulfamidate Cyclic Sulfamidate Ring-Opening S_Nu Nu: S_Sulfate Cyclic Sulfate S_Nu->S_Sulfate S_P1 Product 1 (Attack at Cβ) S_Sulfate->S_P1 SN2 (Less Hindered) S_P2 Product 2 (Attack at Cα) S_Sulfate->S_P2 SN1-like (More Substituted) A_Nu Nu: A_Sulfamidate Cyclic Sulfamidate A_Nu->A_Sulfamidate A_P Single Regioisomer (Attack at C-O) A_Sulfamidate->A_P Highly Regioselective

Caption: Regioselectivity of nucleophilic attack.

Stereochemical Integrity

For both systems, the nucleophilic ring-opening is stereospecific. When the reaction proceeds via an S_N2 mechanism, it occurs with a complete inversion of configuration at the electrophilic carbon center.[4][5] This predictable outcome is a cornerstone of their utility in asymmetric synthesis, allowing for the transfer of stereochemical information from a chiral amino alcohol or diol to the final product with high fidelity.[4][19]

The Influence of the Nitrogen Substituent in Sulfamidates

The nitrogen atom in cyclic sulfamidates offers a unique synthetic handle not present in cyclic sulfates. The great majority of reported ring-opening reactions involve N-protected sulfamidates (e.g., N-Boc, N-Cbz), which are generally more reactive than their unprotected N-H counterparts.[12] In some cases, the presence of an unprotected N-H can completely silence the ring-opening reactivity, as deprotonation under basic conditions can lead to an accumulation of negative charge on the NSO₃ moiety, raising the activation barrier for nucleophilic attack.[12] This allows for a tunable reactivity, where the nitrogen can be protected to "switch on" the electrophilicity and later deprotected.

Strategic Applications in Synthesis

Cyclic Sulfamidates: Gateways to Chiral Amines and N-Heterocycles

The highly regioselective ring-opening of cyclic sulfamidates makes them premier intermediates for the synthesis of β-functionalized chiral amines.[17] A vast range of nucleophiles can be employed, including organocuprates, Grignard reagents, enolates, azides, and alkoxides, leading to diverse and highly valuable products.

Furthermore, the initial ring-opened product, a sulfamic acid derivative, can be cyclized to form important nitrogen-containing heterocycles such as pyrrolidines and piperidines.[2] This strategy involves an initial intermolecular C-C bond formation followed by an intramolecular cyclization, providing a stereocontrolled route to these common structural motifs in pharmaceuticals.[4][19]

Cyclic Sulfates: Versatile Precursors for Diverse Functionalities

The synthetic utility of cyclic sulfates is broader due to the two electrophilic carbon centers. They are frequently used as "double-barreled" electrophiles, where sequential reactions with two different nucleophiles can install two new functionalities with stereocontrol. A common strategy involves opening the ring with a first nucleophile, and then the resulting sulfate monoester can either be hydrolyzed to a diol or the sulfate can act as a leaving group for a second substitution.

Key applications include:

  • Synthesis of Epoxides and Thiiranes: Ring-opening with an oxygen nucleophile followed by intramolecular cyclization yields epoxides. Similarly, using thio-nucleophiles can lead to the formation of thiiranes (episulfides).[16]

  • Monofunctionalization of Diols: They serve as excellent protecting/activating groups for the monofunctionalization of symmetric diols.[1]

  • Synthesis of Bioactive Molecules: Cyclic sulfones and sulfates are important pharmacophores found in a range of preclinical and clinical compounds, valued for their ability to act as hydrogen bond acceptors, improve ADME properties, and serve as bioisosteres.[20][21][22]

Representative Experimental Protocols

Protocol: Ring-Opening of an N-Boc Cyclic Sulfamidate with a Grignard Reagent

This protocol describes the synthesis of a chiral β-amino alcohol derivative, a common transformation showcasing the utility of cyclic sulfamidates.

Materials:

  • N-Boc protected cyclic sulfamidate derived from (R)-phenylglycinol (1.0 equiv)

  • Phenylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-Boc cyclic sulfamidate (1.0 equiv) and dissolved in anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Phenylmagnesium bromide solution (1.5 equiv) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc protected 1,2-diphenyl-2-aminoethanol.

Protocol: Ring-Opening of a Cyclic Sulfate with Sodium Azide

This protocol illustrates a typical S_N2 ring-opening to produce a β-azido alcohol, a versatile intermediate for the synthesis of amino alcohols and other nitrogenated compounds.

Materials:

  • Cyclic sulfate derived from (R,R)-1,2-cyclohexanediol (1.0 equiv)

  • Sodium azide (NaN₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, the cyclic sulfate (1.0 equiv) and sodium azide (2.0 equiv) are added.

  • Anhydrous DMF is added to dissolve the reagents, and the flask is fitted with a nitrogen inlet.

  • The mixture is heated to 60 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with deionized water and transferred to a separatory funnel.

  • The aqueous mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure. The resulting crude sulfate monoester is then typically hydrolyzed by stirring with a catalytic amount of sulfuric acid in a THF/water mixture to yield the final (1R,2R)-2-azidocyclohexan-1-ol.

  • Purification is achieved via flash column chromatography.

Conclusion

Cyclic sulfamidates and cyclic sulfates are far more than simple analogs. They are distinct and powerful synthetic tools whose differences are key to their strategic deployment. Cyclic sulfamidates offer a highly reliable and regioselective pathway to chiral amines and N-heterocycles, making them a workhorse in medicinal chemistry. Cyclic sulfates, with their epoxide-like reactivity and potential for dual functionalization, provide a broader, more versatile platform for accessing a wide range of molecular scaffolds. A thorough understanding of their respective reactivity profiles, particularly the nuances of regioselectivity and stereochemical control, empowers the modern synthetic chemist to design more efficient, elegant, and effective routes to complex molecular targets, ultimately accelerating the pace of drug discovery and development.

References

  • Bower, J. F., Chakthong, S., Švenda, J., Williams, A. J., Lawrence, R. M., Szeto, P., & Gallagher, T. (2006). Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams. Organic & Biomolecular Chemistry, 4(10), 1868–1877. [Link]

  • Lang, K., Hu, Y., Lee, W.-C. C., & Zhang, X. P. (2022). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Nature Communications. Available at: [Link]

  • Bower, J. F., Jathoul, A. P., & Gallagher, T. (2007). Reactivity of cyclic sulfamidates towards phosphonate-stabilised enolates: synthesis and applications of α-phosphono lactams. Organic & Biomolecular Chemistry, 5(16), 2636–2644. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. [Link]

  • Bower, J. F., et al. (2006). Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams. PubMed. [Link]

  • Gotor-Fernández, V., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. ACS Publications. [Link]

  • Various Authors. (n.d.). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

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  • Calvo-Flores, F. G., et al. (1997). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. ResearchGate. [Link]

  • Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]

  • Lee, S. (2024). Catalytic Asymmetric Cycloadditions of Cyclic Sulfamidate Imines: Straightforward Access to Chiral N-Heterocycles. Dongguk University. [Link]

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  • Corzana, F., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link]

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  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry. [Link]

  • Various Authors. (n.d.). Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. Chemical Science. [Link]

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  • Various Authors. (n.d.). Five-membered cyclic sulfamidate imines: versatile scaffolds for organic synthesis. Organic & Biomolecular Chemistry. [Link]

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Sources

A Guide to (R)-alaninol: A Versatile Chiral Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-alaninol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-alanine, represents a cornerstone in the edifice of modern medicinal chemistry. Its bifunctional nature, combined with a readily accessible stereocenter, makes it an invaluable precursor for the stereoselective synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of (R)-alaninol, from its synthesis to its strategic application in the construction of high-value therapeutic molecules. We will dissect key chemical transformations, explain the causality behind experimental choices, and provide validated protocols for its use, offering researchers and drug development professionals a practical framework for leveraging this powerful chiral synthon.

Introduction: The Strategic Value of (R)-alaninol

In the landscape of drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. Chiral building blocks are the foundational elements that allow chemists to construct this architecture with precision and predictability.[1] (R)-alaninol, systematically named (R)-2-aminopropan-1-ol, is a prime example of such a building block.[2] It is derived via the reduction of D-alanine, providing a cost-effective entry point into a specific chiral space.

Its strategic importance stems from two key features:

  • Defined Stereochemistry: The (R)-configured stereocenter serves as a control element, directing the stereochemical outcome of subsequent reactions.

  • Orthogonal Functionality: The primary amine and primary alcohol offer two distinct points for chemical modification. This allows for sequential, selective reactions, such as protecting the amine before oxidizing the alcohol, enabling the construction of more complex chiral intermediates.

These properties have made (R)-alaninol and its derivatives indispensable in the synthesis of a wide range of pharmaceuticals, from antiviral agents to kinase inhibitors.[3][4]

Synthesis of the Core Building Block: (R)-alaninol

The most common and economically viable route to enantiomerically pure (R)-alaninol is the reduction of the carboxylic acid moiety of D-alanine or its corresponding esters.[5][6] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acid directly, a more common and safer laboratory and industrial practice involves the reduction of a D-alanine ester using sodium borohydride (NaBH₄).[6][7]

Causality of Reagent Choice: The esterification of D-alanine prior to reduction is crucial. It enhances solubility in organic solvents and moderates the reactivity of the functional group. Sodium borohydride is preferred over LiAlH₄ in many settings due to its greater functional group tolerance, lower cost, and significantly safer handling, as it does not react violently with atmospheric moisture.

Workflow: From D-Alanine to (R)-alaninol

G cluster_0 A D-Alanine B D-Alanine Ester (e.g., Ethyl Ester HCl) A->B Esterification (e.g., EtOH, SOCl₂) C (R)-alaninol B->C Reduction (e.g., NaBH₄, EtOH)

Caption: Synthetic pathway from D-alanine to (R)-alaninol.

Comparative Data on Reduction Protocols
Reducing AgentSubstrateSolventKey AdvantagesKey DisadvantagesTypical Yield
Sodium Borohydride (NaBH₄) Alanine EsterEthanol/WaterSafer, milder, cost-effectiveRequires esterification firstHigh
Lithium Aluminum Hydride (LiAlH₄) Alanine (acid or ester)Anhydrous THF/EtherHighly reactive, reduces acids directlyPyrophoric, requires stringent anhydrous conditionsVery High
Biocatalytic (e.g., Reductases) AlanineAqueous BufferHighly stereospecific, greenEnzyme availability and stability can be limitingVariable

Key Transformations and Derivative Synthons

The true utility of (R)-alaninol lies in its conversion into a variety of more complex chiral building blocks. These transformations typically involve the selective manipulation of its amine and alcohol functional groups.

N-Protection: Enabling Selective Alcohol Oxidation

To prevent unwanted side reactions, such as self-condensation or reaction with an oxidizing agent, the nucleophilic amine group is typically protected before modifying the alcohol. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with mild acid.

The reaction of (R)-alaninol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base provides N-Boc-(R)-alaninol in high yield.[8][9]

Oxidation to (R)-2-(Boc-amino)propanal: The Chiral Aldehyde

The controlled oxidation of N-protected (R)-alaninol to its corresponding aldehyde, (R)-2-(Boc-amino)propanal, creates a highly valuable chiral electrophile. This transformation is delicate, as over-oxidation can lead to the formation of the corresponding carboxylic acid.[10][11]

Causality of Reagent Choice: Mild, selective oxidizing agents are required. Reagents such as Dess-Martin periodinane (DMP) or reaction conditions like the Swern or Parikh-Doering oxidations are ideal because they operate at low temperatures and are highly selective for the conversion of primary alcohols to aldehydes without significant over-oxidation.[12]

Workflow: Generation of Key Derivative Synthons

G cluster_0 A (R)-alaninol B N-Boc-(R)-alaninol A->B N-Protection (Boc₂O, Base) D Chiral Oxazolidinone (Auxiliary) A->D Cyclization (e.g., Phosgene equivalent) C (R)-2-(Boc-amino)propanal (Chiral Aldehyde) B->C Selective Oxidation (e.g., Dess-Martin)

Caption: Key transformations of (R)-alaninol into valuable synthons.

Formation of Chiral Oxazolidinones: Evans Auxiliaries

(R)-alaninol is a precursor to a class of powerful chiral auxiliaries known as Evans' oxazolidinones.[13][] These heterocycles are formed by reacting the amino alcohol with phosgene or a phosgene equivalent. The resulting oxazolidinone can be acylated, and the bulky group attached to the stereocenter effectively shields one face of the enolate, directing alkylation or other reactions to the opposite face with high diastereoselectivity.[] After the desired transformation, the auxiliary can be cleaved hydrolytically, yielding an enantiomerically enriched product and recovering the chiral auxiliary.[13] This strategy is a cornerstone of asymmetric synthesis.[15]

Application in Medicinal Chemistry: Synthesis of Cabotegravir

The strategic importance of (R)-alaninol-derived building blocks is exemplified in the synthesis of complex pharmaceuticals. A notable example, analogous to the synthesis of related compounds, involves the construction of the core of HIV-1 integrase inhibitors like Cabotegravir.[3][16] In these syntheses, a chiral fragment derived from an amino alcohol is often used to construct a key heterocyclic ring system.

For instance, a chiral aldehyde, structurally related to the derivatives of (R)-alaninol, can undergo cyclization with an appropriate amine to form a critical oxazolidine or similar heterocyclic ring, embedding the stereochemistry from the original building block into the final drug molecule.[16] This process demonstrates the principle of chirality transfer, where the stereochemical information from a simple starting material is preserved and relayed through multiple synthetic steps.[17]

Conceptual Pathway: Role of an Alaninol-Derived Fragment in Drug Synthesis

G cluster_0 A (R)-alaninol Derivative C Key Cyclization Precursor A->C Fragment Coupling B Complex Aldehyde Fragment B->C D Final Drug Molecule (e.g., Cabotegravir Core) C->D Cyclization & Further Steps

Caption: Use of an (R)-alaninol fragment in a convergent drug synthesis.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for key transformations. They are based on established and reliable methodologies found in the chemical literature.

Protocol 1: Synthesis of (R)-alaninol from D-Alanine Ethyl Ester Hydrochloride
  • Materials: D-alanine ethyl ester hydrochloride, Sodium borohydride (NaBH₄), Ethanol (anhydrous), Deionized water, Acetone, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NaBH₄ (3.0 molar equivalents) in a 1:1 mixture of cold water and ethanol.

    • Separately, prepare a solution of D-alanine ethyl ester hydrochloride (1.0 molar equivalent) dissolved in ethanol.

    • Slowly add the D-alanine ethyl ester hydrochloride solution dropwise from the dropping funnel into the stirred sodium borohydride solution. Maintain the reaction temperature between 15-25°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours to ensure completion, monitoring by TLC.[7]

    • Carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone until gas evolution ceases.

    • Add ethyl acetate to the mixture and filter to remove the precipitated inorganic salts.[7]

    • Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure (R)-alaninol as a colorless liquid.[7]

Protocol 2: Synthesis of N-Boc-(R)-alaninol
  • Materials: (R)-alaninol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or a similar non-nucleophilic base.

  • Procedure:

    • Dissolve (R)-alaninol (1.0 molar equivalent) in DCM in a round-bottom flask with magnetic stirring.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 molar equivalents) to the solution.

    • Add a solution of Boc₂O (1.05 molar equivalents) in DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-alaninol, which is often used without further purification.[8]

Protocol 3: Dess-Martin Oxidation of N-Boc-(R)-alaninol
  • Materials: N-Boc-(R)-alaninol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Sodium thiosulfate solution.

  • Procedure:

    • Dissolve N-Boc-(R)-alaninol (1.0 molar equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin Periodinane (1.2 molar equivalents) portion-wise to the solution at room temperature. A mild exotherm may be observed.

    • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by pouring it into a stirred mixture of saturated sodium bicarbonate and 10% aqueous sodium thiosulfate solution. Stir vigorously until the organic layer is clear.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude aldehyde, (R)-2-(Boc-amino)propanal, is often used immediately in the next step due to its potential instability.

Conclusion

(R)-alaninol is more than just a simple molecule; it is a testament to the power of chiral building blocks in streamlining the synthesis of complex, life-saving medicines. Its accessibility from D-alanine, coupled with its versatile and predictable reactivity, ensures its continued prominence in the synthetic chemist's toolbox. By understanding the fundamental transformations and the logic behind their application, researchers can effectively harness the potential of (R)-alaninol to accelerate the discovery and development of next-generation therapeutics.

References

  • Alaninol - Grokipedia. Grokipedia.
  • L-Alaninol | 2749-11-3 - Benchchem. Benchchem.
  • The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applic
  • Alaninol - Wikipedia. Wikipedia.
  • L-Alaninol synthesis - ChemicalBook. ChemicalBook.
  • L-Alaninol - Chem-Impex. Chem-Impex.
  • Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a) - PrepChem.com. PrepChem.com.
  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar.
  • Boc-D-Alaninol [106391-86-0] - Aapptec Peptides. Aapptec.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022).
  • (R)-Alaninol | 35320-23-1 | Sarchem Labs. Sarchem Labs.
  • Transformation of isopropylamine to L-alaninol by Pseudomonas sp.
  • (2r)
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PMC.
  • Oxazolidinone Derivatives - Chiral / BOC Sciences. BOC Sciences.
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025). PMC.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.
  • (R)-3-(4-fluorophenyl)-beta-alaninol, CAS 228422-47-7 | SCBT. Santa Cruz Biotechnology.
  • Direct β-C(sp 3 )–H Functionalization to Carbonyls: A Route to Aldehydic Acid Derivatives. (2026).
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Recent Advances in Biocatalysis for Drug Synthesis. (2022). MDPI.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Oxidation reaction of alcohols and aldehydes. (2023). Purechemistry.
  • Aldehyde - Oxidation, Reduction, Reactions. (2026). Britannica.

Sources

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide

Introduction: Navigating Data Gaps for a Niche Reagent

This guide addresses this critical information gap for researchers, scientists, and drug development professionals. A thorough review of available literature reveals that safety data sheets (SDS) are predominantly available for the N-Boc protected derivative, tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate (CAS 454248-53-4) .[3][4] The reactivity and thermal stability of cyclic sulfamidates are profoundly influenced by the substituent on the nitrogen atom.[1][5] N-unprotected sulfamidates are known to be significantly less reactive toward nucleophilic ring-opening compared to their N-alkyl or N-carbonyl protected counterparts.[5]

Therefore, this document provides a comprehensive safety framework by:

  • Presenting the established hazard data for the closely related N-Boc protected analogue.

  • Incorporating broader safety findings for the cyclic sulfamidate class.

  • Providing expert interpretation and best-practice protocols grounded in the principles of chemical safety and risk mitigation.

This approach ensures that laboratory personnel can handle the target compound with the highest degree of safety, fully aware of both the known hazards of similar structures and the potential for unique reactivity.

Section 1: Hazard Identification and Classification

While a specific SDS for the N-unprotected title compound is not available, the GHS classification for its N-Boc protected analogue (CAS 454248-53-4) provides the most reliable starting point for hazard assessment.[3][6][7] It is prudent to assume the target compound shares these irritant properties.

GHS Classification (Based on N-Boc Analogue): [3][4]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Signal Word: Warning[3][6]

Hazard Pictogram:

Expert Analysis: Beyond the Label

The primary hazards are irritant-based, affecting the skin, eyes, and respiratory system upon direct contact or inhalation.[8] However, the broader concern for this class of molecules is their thermal stability. Research into cyclic sulfamidates indicates a medium-to-high thermal safety risk, with the potential for thermal runaway, especially when mixed with strong bases.[1][9] The decomposition process is often highly exothermic and can result in the release of sulfur dioxide (SO₂).[9] Although N-unprotected sulfamidates show lower chemical reactivity, their thermal stability profile should not be overlooked. All heating operations should be conducted with extreme caution and appropriate engineering controls.

Section 2: Risk Assessment and the Hierarchy of Controls

A systematic approach to risk assessment is mandatory before any laboratory work begins. This involves identifying the hazards (as detailed above), evaluating the potential for exposure based on the experimental scale and design, and implementing robust control measures.

A Identify Hazards (Irritant, Potential Thermal Instability) B Assess Exposure Risk (Scale, Duration, Aerosolization Potential) A->B C Implement Control Measures (See Hierarchy) B->C D Review & Refine (Monitor experiment, re-evaluate if procedure changes) C->D cluster_0 Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent) Engineering Engineering Controls (Fume Hood, Blast Shield) Administrative Administrative Controls (SOPs, Training, Labeling) PPE PPE (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer system designs.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential for ensuring operator safety and maintaining the integrity of the reagent.

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory: [7][10]* Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently, especially after direct contact. [11]* Eye/Face Protection: Use chemical safety goggles that comply with EN166 or ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to goggles. [6][12]* Skin and Body Protection: A flame-retardant lab coat is required. Ensure arms are fully covered. Safety shoes are also recommended. [6]* Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. [7][10]

Workplace Practices
  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. [10]For reactions involving heating or the addition of strong bases, a blast shield should be used.

  • Safe Handling: Avoid generating dust. Use only the minimum amount of material required for the experiment. Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [13]* Hygiene: Do not eat, drink, or smoke in laboratory areas. [12]

Storage Conditions

Proper storage is critical to prevent degradation and ensure safety.

ParameterRecommendationRationale
Temperature Store in a cool place, often refrigerated (2-8 °C). [6][8]Minimizes thermal degradation and preserves chemical stability.
Atmosphere Keep container tightly closed. [8]Consider storage under an inert gas (e.g., Argon, Nitrogen). [6]Protects from atmospheric moisture and oxygen, which can degrade reactive compounds.
Location Store in a dry, well-ventilated area. [8]Prevents moisture ingress and ensures any potential off-gassing is safely managed.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases. [14]Prevents potentially hazardous or exothermic reactions. [9]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell. [7][13]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. [11][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [7][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek medical attention if you feel unwell. [14]

Spill Response Protocol

For any spill, the priority is personal safety. Do not attempt to clean up a large spill or any spill without the appropriate PPE and training.

A Spill Detected B Alert Personnel & Isolate Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain Spill (Use inert absorbent material like vermiculite or sand) C->D E Collect & Clean (Sweep up solid, place in a sealed container for disposal) D->E F Decontaminate Area E->F G Dispose of Waste (Follow institutional guidelines) F->G

Caption: A generalized workflow for responding to a chemical spill.

Section 5: Physicochemical and Toxicological Data

Data for the target compound is limited. The table below includes data for the N-Boc protected analogue for reference, which should be interpreted with caution.

Property(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxidetert-Butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
CAS Number Not Found454248-53-4 [3]
Molecular Formula C₃H₇NO₃SC₈H₁₅NO₅S [3]
Molecular Weight 137.16 g/mol 237.28 g/mol [3]
Appearance Data not availableSolid
Melting Point Data not available121-124 °C [4]
Acute Toxicity No data available.No specific data available, but classified as an irritant. [7]
Carcinogenicity No components listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.No components listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. [14]
Stability Stable under recommended storage conditions. May be thermally sensitive. [1]Stable under recommended storage conditions. [6]
Reactivity Reacts with strong oxidizing agents. Potential for hazardous decomposition upon heating. [9]Incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, nitrogen oxides, and sulfur oxides. [6][7]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Treatment: Dispose of unused material and contaminated items in a licensed hazardous waste disposal facility. [13][14]Do not allow the product to enter drains or waterways. [7]* Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

References

  • Alachem Co., Ltd. (n.d.).102029-44-7 | (R)-4-Benzyl-2-oxazolidinone. Available at: [Link]

  • PubChem. (n.d.).(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected. National Center for Biotechnology Information. Available at: [Link]

  • Ferrari, T., et al. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, 26(9), 2614–2623. Available at: [Link]

  • BB FABRICATION. (n.d.).Safety Data Sheet. Available at: [Link]

  • Chen, Y., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 28(1), 143. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October).4-methyl-1,2-oxathiane 2,2-dioxide - Hazard. CompTox Chemicals Dashboard. Available at: [Link]

  • The Chemistry Blog. (2024, August 07).How to Safely Handle Reactive Chemicals. Available at: [Link]

  • Nájera, F., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry, 82(23), 12430–12437. Available at: [Link]

Sources

Methodological & Application

Preparation of N-protected amino sulfamidates using thionyl chloride and oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Electrophilic Alanine" Paradigm

Cyclic sulfamidates (specifically 1,2,3-oxathiazolidine-2,2-dioxides) represent a cornerstone in modern peptidomimetic synthesis. Unlike their acyclic counterparts, these heterocycles act as "activated" electrophiles derived from the chiral pool of amino acids.

By converting a nucleophilic amino alcohol into an electrophilic cyclic sulfamidate, researchers create a versatile scaffold that reacts with a wide array of nucleophiles (


, 

,

,

).[1] The critical value proposition of this transformation is stereochemical predictability :
  • Retention of configuration during sulfamidate formation.[2]

  • Inversion of configuration (Walden inversion) during the subsequent ring-opening with nucleophiles.

This guide details the industry-standard "Lubell Protocol" (and its variants), utilizing thionyl chloride for cyclization followed by Ruthenium-catalyzed oxidation.

Part 2: Mechanistic Workflow & Visualization

The synthesis proceeds via a two-stage sequence.[2][3][4] First, the N-protected amino alcohol reacts with thionyl chloride to form a cyclic sulfamidite (a mixture of diastereomers at the sulfur center). Second, this intermediate is oxidized to the sulfamidate (achiral at sulfur) using sodium periodate catalyzed by ruthenium(III) chloride.[3][5]

Reaction Pathway Diagram[2]

SulfamidateSynthesis AminoAlcohol N-Protected Amino Alcohol Sulfamidite Cyclic Sulfamidite (Diastereomeric Mix) AminoAlcohol->Sulfamidite Cyclization (-78°C to 0°C) Thionyl Reagent: SOCl2 + Imidazole Thionyl->Sulfamidite Sulfamidate Cyclic Sulfamidate (Target Electrophile) Sulfamidite->Sulfamidate Oxidation (Biphasic MeCN/H2O) Oxidation Reagent: RuCl3 (cat) + NaIO4 Oxidation->Sulfamidate Product Chiral Amine (Inverted Center) Sulfamidate->Product Ring Opening (SN2 Inversion) Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Figure 1. The two-step conversion of amino alcohols to sulfamidates, followed by nucleophilic ring opening.

Part 3: Detailed Experimental Protocols

Prerequisites & Materials
  • Substrate: N-Boc or N-Cbz protected

    
    -amino alcohol (high enantiopurity).
    
  • Reagents: Thionyl chloride (

    
    , 99%+), Imidazole (Recrystallized), Ruthenium(III) chloride hydrate (
    
    
    
    ), Sodium periodate (
    
    
    ).
  • Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (MeCN), HPLC-grade Water.

Protocol A: Formation of the Cyclic Sulfamidite

This step creates the 5-membered ring. Temperature control is critical to prevent carbamate cleavage or racemization.

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Imidazole (2.5 - 3.0 equiv).

    • Scientist's Note: Imidazole acts as an HCl scavenger. Triethylamine can be used, but imidazole often results in cleaner reaction profiles for sensitive substrates.

  • Cooling: Cool the solution to -40°C (dry ice/acetonitrile bath) or -78°C (dry ice/acetone) for highly sensitive substrates.

  • Cyclization: Dilute Thionyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise over 20–30 minutes.

    • Observation: The mixture may turn cloudy due to imidazolium hydrochloride salt formation.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (Note: Sulfamidites often appear as two distinct spots due to diastereomers at the sulfur).

  • Work-up: Dilute with DCM, wash with cold water, then cold 1N HCl (to remove excess imidazole), and finally brine. Dry over

    
     and concentrate.
    
  • Result: Usually a viscous oil or foam. Proceed directly to oxidation; purification is rarely necessary at this stage.

Protocol B: Oxidation to Cyclic Sulfamidate

This step converts the


 species to the reactive 

species.
  • Solvation: Dissolve the crude sulfamidite (from Protocol A) in Acetonitrile (MeCN) to a concentration of ~0.15 M.

  • Catalyst Prep: Cool the solution to 0°C. Add Ruthenium(III) chloride hydrate (0.01 – 0.05 equiv / 1-5 mol%).

  • Oxidant Addition: Add Sodium Periodate (

    
    , 1.5 equiv).
    
  • Phase Creation: Add Water slowly. The final solvent ratio should be roughly 1:1 (MeCN:

    
    ).
    
    • Mechanism:[2][5][6][7][8][9] The reaction is biphasic.[10][11]

      
       is generated in situ, oxidizes the substrate in the organic phase, and is regenerated by 
      
      
      
      in the aqueous phase.
  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature. Stir for 2–4 hours.

    • Endpoint: TLC should show the convergence of the two diastereomeric sulfamidite spots into a single, more polar sulfamidate spot.

  • Quenching: Dilute with Ethyl Acetate. Add water.

    • Critical Step: If the organic layer is dark/black, filter through a pad of Celite to remove ruthenium residues.

  • Extraction: Wash the organic layer with dilute Sodium Thiosulfate (

    
    ) to reduce any residual oxidants, followed by brine.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc). Sulfamidates are crystalline solids and stable at room temperature.

Part 4: Data Presentation & Troubleshooting

Process Analytics Table
ParameterSulfamidite (Intermediate)Sulfamidate (Product)
NMR (

)

-protons often show complex splitting due to diastereomers.
Simplified spectrum.

-protons shift downfield (~0.5 ppm) due to increased electron withdrawal of

.
TLC Two spots (usually).Single spot (more polar than intermediate).
Stability Moderate.[7] Prone to hydrolysis if stored wet.High. Stable solid. Store desiccated.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of

or poor temperature control.
Ensure anhydrous DCM. Slow addition of thionyl chloride at <-40°C.
Dark/Black Product (Step 2) Residual Ruthenium.Filter organic phase through Celite/Silica pad. Wash with

.
Incomplete Oxidation Stirring efficiency in biphasic system.The reaction relies on phase transfer. Increase stirring speed (RPM). Add slightly more

to dissolve

.
Carbamate Cleavage Acidic buildup during oxidation.Ensure thorough washing of the Sulfamidite (Step 1) to remove HCl salts before oxidation.

Part 5: Safety & Handling (E-E-A-T)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and 
    
    
    
    gas. All transfers must occur in a fume hood. Quench glassware in a base bath before cleaning.
  • Ruthenium Tetroxide (

    
    ):  The active catalytic species is volatile and highly toxic. While generated in situ, avoid inhaling vapors from the oxidation reaction.
    
  • Exotherm: The addition of

    
     to the imidazole/alcohol mixture is exothermic. Failure to cool adequately can lead to runaway reactions or loss of enantiopurity.
    

Part 6: References

  • Wei, L., & Lubell, W. D. (2003). Efficient Synthesis of Enantiopure Cyclic Sulfamidates and Their Application to the Synthesis of Chiral Amines. The Journal of Organic Chemistry, 68(1), 115–119.

  • Alker, D., et al. (1990). Stereocontrolled Synthesis of Amino Acids via Radical Chemistry. Tetrahedron, 46(20), 7277-7288. (Foundational work on sulfamidate reactivity).[2][9]

  • Halcomb, R. L., & Cohen, S. B. (2002). Synthesis of cyclic sulfamidates and their application to the synthesis of substituted amines. Journal of the American Chemical Society, 124(25), 7396-7404.

  • Posakony, J. J., et al. (2002). Ruthenium-catalyzed oxidation of cyclic sulfamidites. Journal of Organic Chemistry, 67(15), 5164.

Sources

One-Pot Synthesis of Functionalized Amines from Alanine Sulfamidates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the one-pot synthesis of enantiomerically pure functionalized amines, utilizing L-alanine as a cost-effective chiral starting material. We detail the conversion of alanine into a cyclic sulfamidate, a highly versatile chiral electrophile. The core of the methodology is the regioselective ring-opening of this intermediate with a variety of nucleophiles, followed by in-situ deprotection to yield β-functionalized amines. This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it a valuable tool for medicinal chemistry and the development of novel molecular entities. Detailed protocols, mechanistic insights, and practical troubleshooting are provided to enable researchers to readily implement this powerful synthetic strategy.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their stereochemistry is often critical for biological activity, making the development of efficient and stereoselective synthetic methods a cornerstone of modern organic chemistry.[2] The "chiral pool" approach, which leverages readily available, enantiopure natural products like amino acids, is a powerful strategy for constructing complex chiral molecules.[2] L-alanine, in particular, represents an inexpensive and abundant source of chirality.

A key challenge in utilizing amino acids for the synthesis of functionalized amines is the controlled transformation of the carboxyl group. One elegant solution is the conversion of the amino acid into an amino alcohol, which can then be transformed into a cyclic sulfamidate.[3] These five-membered cyclic sulfamidates are stable, crystalline solids that act as potent electrophiles, functionally equivalent to activated aziridines.[3] Their reaction with nucleophiles proceeds via a facile and highly regioselective ring-opening, providing a reliable method for introducing diverse functional groups.

This guide focuses on a one-pot procedure that streamlines the synthesis of functionalized amines from alanine-derived sulfamidates. By generating the nucleophile in situ and combining the key ring-opening and deprotection steps, this methodology minimizes intermediate handling and purification, aligning with the principles of green and efficient chemistry.

Part I: The Underlying Chemistry - Mechanism and Rationale

The Alanine Sulfamidate Intermediate: A Chiral Linchpin

The entire synthetic strategy hinges on the unique properties of the cyclic sulfamidate derived from L-alaninol. This intermediate serves as a chiral linchpin for several key reasons:

  • Stereochemical Integrity: The process of converting L-alanine to the cyclic sulfamidate proceeds without racemization of the stereocenter, effectively transferring the chirality of the starting amino acid to all subsequent products.

  • Electrophilic Activation: The sulfonyl group (-SO₂) is a strong electron-withdrawing group, which activates the adjacent carbon atom (C5) for nucleophilic attack. This makes the sulfamidate an excellent electrophile.

  • Regiocontrol: Nucleophilic attack occurs exclusively at the carbon atom bearing the oxygen (the C-O bond), a consequence of its higher electrophilicity and its role as a better leaving group in the strained five-membered ring system. This ensures a single, predictable product isomer.[3][4]

  • Stability and Handling: Unlike many reactive intermediates, the cyclic sulfamidate is typically a stable, often crystalline solid that can be easily handled and stored.

The Overall Synthetic Pathway

The transformation from L-alanine to a functionalized amine involves three principal stages. While the initial preparation of the sulfamidate is a separate step, the crucial functionalization and amine liberation can be performed in a single pot.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: One-Pot Functionalization Alanine L-Alanine Alaninol L-Alaninol Alanine->Alaninol Reduction (e.g., LiAlH₄) Sulfamidate Cyclic Sulfamidate Alaninol->Sulfamidate Cyclization (e.g., SOCl₂, RuCl₃/NaIO₄) RingOpening Ring-Opening with Nucleophile (Nu⁻) Sulfamidate->RingOpening Addition of Nu⁻ source & Reagents Deprotection S-N Bond Cleavage RingOpening->Deprotection In-situ workup Product Functionalized Chiral Amine Deprotection->Product

Caption: Overall workflow from L-Alanine to the final functionalized amine.

Mechanism: The Nucleophilic Ring-Opening

The core chemical transformation is the Sₙ2 reaction between a nucleophile and the cyclic sulfamidate. The reaction proceeds via backside attack at the electrophilic carbon, leading to inversion of configuration at that center and opening of the five-membered ring.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-methyl substituted sulfamidate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Methyl Substituted Sulfamidate Reactions

User Guide Overview

Current Status: Active Subject: 1,2,3-Oxathiazolidine-2,2-dioxide (Cyclic Sulfamidate) Ring Opening Specific Challenge: Steric hindrance at the C4/C5 positions (e.g., 4-methyl or quaternary


-substituted derivatives) leading to low conversion or elimination side-products.
Executive Summary for Researchers

The nucleophilic ring-opening of cyclic sulfamidates is a cornerstone method for synthesizing chiral amines, particularly


-amino acids and 1,2-diamines. However, substitution on the ring—specifically the 4-methyl group  (adjacent to nitrogen) or the 5-methyl group  (adjacent to oxygen, often the electrophilic center)—introduces significant steric strain.

This guide addresses the two primary failure modes:

  • Kinetic Inertness: The nucleophile cannot access the

    
     orbital due to steric blocking.
    
  • Elimination Competition: The nucleophile acts as a base, leading to E2 elimination rather than

    
     substitution.
    

Module 1: Critical Troubleshooting (FAQs)

Q1: Why is my reaction stalling with 4-methyl substituted substrates, even at high temperatures?

Diagnosis: Steric "Puckering" and Trajectory Blockage. In 5-membered sulfamidates, a substituent at the 4-position (adjacent to Nitrogen) locks the ring into a specific pucker. This can shield the backside of the C5 carbon (the electrophilic site). If your methyl group is at C5 (the reaction site), the issue is direct steric hindrance preventing the


 transition state.

The Fix: Switch to Fluorinated Solvents (HFIP). Standard polar aprotic solvents (DMF, DMSO) are often insufficient for hindered substrates. Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor to the sulfonyl oxygens. This pulls electron density away from the ring, significantly lowering the activation energy for bond breaking. This "pull" mechanism compensates for the poor nucleophilic approach.

Q2: I am observing a styrene-like or enamine side product. What is happening?

Diagnosis: E2 Elimination. When the


 pathway is slowed by sterics (like a 4-methyl group), the nucleophile (especially alkoxides or amines) prefers to abstract a proton from the adjacent carbon. This collapses the ring to form an alkene (elimination).

The Fix: Modulate Nucleophile "Hardness" and Temperature.

  • Nucleophile: Switch from "hard" bases (NaH/Alkoxides) to "soft" nucleophiles (Azides, Thiolates, or neutral amines).

  • Catalyst: Use a Lewis Acid (e.g.,

    
     or 
    
    
    
    ). This allows you to run the reaction at a lower temperature, favoring the substitution pathway (lower activation energy) over elimination (higher activation energy).
Q3: Can I use microwave irradiation to force the reaction?

Diagnosis: Risky. While microwave heating can overcome the activation barrier, it indiscriminately accelerates the elimination pathway.

The Fix: Pressure over Heat. If thermal activation fails, high-pressure chemistry (10-15 kbar) is preferable as it accelerates reactions with negative volumes of activation (


) while having little effect on elimination. If high pressure is unavailable, stick to the HFIP/Lewis Acid  protocol below.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the undesired Elimination pathway, and how HFIP intervenes.

SulfamidateReaction Substrate 4-Methyl Sulfamidate (Hindered Electrophile) TS_Sub TS: Substitution (SN2) (Crowded Transition State) Substrate->TS_Sub Slow (Steric Block) TS_Elim TS: Elimination (E2) (Proton Abstraction) Substrate->TS_Elim Competing Pathway Nucleophile Nucleophile (Nu:) Nucleophile->TS_Sub Nucleophile->TS_Elim HFIP HFIP / Lewis Acid (Activator) HFIP->TS_Sub Lowers Ea (H-Bonding) Product Chiral Amine (Desired Product) TS_Sub->Product Inversion of Config SideProduct Allylic Amine/Alkene (Waste) TS_Elim->SideProduct Loss of Chirality

Caption: Pathway bifurcation in hindered sulfamidates. HFIP selectively lowers the barrier for the substitution pathway by activating the leaving group, suppressing elimination.

Module 3: Experimental Protocols

Protocol A: The "Power User" Method (Recommended for Hindered Substrates)

Best for: 4-methyl substituted rings, quaternary centers, or weak nucleophiles.

ComponentRoleSpecification
Solvent ActivatorHFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .[1][2] Use as co-solvent (20-50% v/v in DCM) or pure.
Catalyst Lewis Acid

or

(5-10 mol%).
Nucleophile ReactantUse 1.2 – 1.5 equivalents.
Temperature Energy40°C – 55°C (Mild heat prevents elimination).

Step-by-Step:

  • Preparation: In a flame-dried vial, dissolve the 4-methyl sulfamidate (1.0 equiv) in HFIP/DCM (1:1 ratio, 0.2 M concentration).

  • Activation: Add

    
     (5 mol%). Stir for 10 minutes at room temperature to allow coordination to the sulfonyl group.
    
  • Addition: Add the nucleophile (e.g., amine, azide, thiolate) slowly.

  • Reaction: Heat to 45°C. Monitor by TLC/LCMS.

    • Note: The spot will become more polar (sulfamic acid intermediate).

  • Hydrolysis (Critical): The initial product is a sulfamate (N-SO3-). You must hydrolyze this.

    • Add 20% aqueous

      
       or 3M HCl to the reaction mixture.
      
    • Stir at room temperature for 1-2 hours (or up to 60°C if stubborn).

  • Workup: Neutralize with

    
    , extract with EtOAc, dry over 
    
    
    
    .
Protocol B: Standard Conditions (For Reference/Comparison)

Best for: Unhindered substrates or very strong nucleophiles.

  • Dissolve sulfamidate in anhydrous DMF or Acetonitrile.

  • Add Nucleophile (1.1 equiv).

  • Optional: Add base (

    
    ) if using a salt nucleophile.
    
  • Heat to 80°C.

  • Warning: With 4-methyl substrates, this protocol often yields <30% product and >50% elimination.

Module 4: Data & Decision Support

Solvent Effect Comparison Table

Data synthesized from typical reactivity profiles of hindered sulfamidates.

Solvent SystemRelative Rate (

)
Product:Elimination RatioNotes
DMF (80°C) 1.040:60High elimination risk due to heat/basicity.
THF (Reflux) 0.280:20Too slow; often no reaction.
HFIP/DCM (40°C) 150.0 95:5 Recommended. H-bond activation mimics Lewis Acidity.
Toluene +

50.090:10Good alternative if fluorinated solvents are unavailable.
Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Starting Material Remains (No Rxn) CheckLCMS->Result1 Result2 Elimination Product (Alkene/Enamine) CheckLCMS->Result2 Result3 Desired Product (Low Yield) CheckLCMS->Result3 Sol1 Action: Switch Solvent to HFIP Add 10% Sc(OTf)3 Result1->Sol1 Sol2 Action: Lower Temp Change to 'Softer' Nucleophile (e.g., Azide vs Amine) Result2->Sol2 Sol3 Action: Increase Concentration (1.0 M) Check Hydrolysis Step Result3->Sol3

Caption: Logical flow for diagnosing reaction failure based on crude mixture analysis.

References

  • Melendez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616.

  • Fustero, S., et al. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates. Chemistry – A European Journal, 15(42), 11266-11274.

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a Highly Versatile Solvent. Chemical Reviews, 117(18), 11796–11893.

  • Sowerby, K., & Thomas, E. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. Journal of Organic Chemistry, 82(24).

Sources

Technical Support Center: Purification of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of chiral building blocks.

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide and its derivatives are valuable intermediates in pharmaceutical synthesis, prized for their role in creating complex molecular architectures with high stereochemical control.[1] However, achieving the desired purity of these compounds can be a significant hurdle. This guide provides practical, field-proven insights to help you overcome these challenges.

Diagram: Purification Workflow Decision Tree

Below is a decision tree to guide you through the initial steps of purifying your crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (Oil/Liquid) oiling_out Product 'oils out'? recrystallization->oiling_out oiling_out->chromatography Yes purity_check Check Purity (>98%)? oiling_out->purity_check No chromatography->purity_check success Pure Product purity_check->success Yes further_purification Consider alternative purification method (e.g., preparative HPLC) purity_check->further_purification No

Caption: A decision-making workflow for the initial purification strategy of crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide product?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as the parent β-amino alcohol.

  • Diastereomers: If the starting amino alcohol is not enantiomerically pure, or if the reaction conditions allow for epimerization, you may have diastereomeric impurities.[2]

  • Over-alkylation Products: In syntheses involving N-alkylation, it's possible to form tertiary amines or even quaternary ammonium salts.[3]

  • Side-products from the Sulfonylating Agent: For instance, if thionyl chloride is used, you might have chlorinated byproducts.

  • Hydrolysis Products: The oxathiazolidine ring can be susceptible to hydrolysis under certain conditions, leading to the corresponding amino alcohol.[4]

Q2: My (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate appears to be degrading on silica gel during column chromatography. What can I do?

A2: The sulfonyl group in the oxathiazolidine ring can make these compounds sensitive to the acidic nature of standard silica gel.[5] This can lead to streaking, poor separation, and recovery. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat your silica gel with a solution of your eluent containing 1-3% triethylamine or another suitable base. This neutralizes the acidic sites on the silica surface.[5]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or amino-propyl silica.[6]

  • Minimize Contact Time: Run your column as quickly as possible while still achieving good separation.

Q3: I'm having trouble separating the diastereomers of my substituted oxathiazolidine 2,2-dioxide. What strategies can I employ?

A3: Separating diastereomers can be challenging. Here are some approaches:

  • Optimize Column Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.

    • Gradient Elution: Employ a shallow gradient to improve resolution between closely eluting spots.[5][7]

  • Recrystallization: If your diastereomers have different solubilities, fractional recrystallization can be effective. This may require extensive screening of different solvent systems.

  • Chiral HPLC or SFC: For analytical and semi-preparative scale, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can provide excellent separation.[8][9]

Troubleshooting Guides

Guide 1: Issues with Recrystallization
Problem Potential Cause Troubleshooting Steps & Explanations
Product "oils out" instead of crystallizing. The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid.1. Add an Anti-Solvent: Slowly add a solvent in which your compound is poorly soluble (an "anti-solvent") to the warm, dissolved sample until it becomes slightly cloudy. Then, allow it to cool slowly. Common anti-solvents include hexanes or cyclohexane.[10] 2. Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[11] 3. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble.1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Introduce a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.1. Minimize the Amount of Hot Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product. 2. Use an Ice-Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Solvent System Comments
Ethanol/WaterA versatile system for moderately polar compounds.[10]
Hexanes/Ethyl AcetateA good starting point for many organic compounds.[10]
Dichloromethane/HexanesEffective for compounds that are highly soluble in dichloromethane.
Toluene/HexanesCan be useful for compounds with aromatic rings.[10]
Guide 2: Issues with Column Chromatography
Problem Potential Cause Troubleshooting Steps & Explanations
Poor separation of closely eluting compounds. The chosen eluent system is not providing sufficient selectivity.1. Optimize the Solvent System: Perform a thorough TLC analysis with various solvent mixtures to find an eluent that provides the best separation (ΔRf). 2. Use a Shallow Gradient: A gradual increase in the polar solvent can improve the resolution of closely eluting bands.[5][7]
Compound is stuck on the column. The eluent is not polar enough to displace the compound from the stationary phase.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. 2. Add a Modifier: For very polar compounds, adding a small amount of methanol or acetic acid to the eluent can help with elution.
Streaking or tailing of bands. The compound is interacting too strongly with the stationary phase, or the column is overloaded.1. Deactivate Silica Gel: As mentioned in the FAQs, add a small amount of triethylamine to your eluent.[5] 2. Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands.[12] 3. Reduce the Sample Load: Overloading the column is a common cause of poor separation.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing:

    • Wet Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to settle, ensuring a level bed.

    • Dry Packing: Fill the column with dry silica gel and then slowly run your eluent through it until the silica is fully wetted and settled.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Diagram: Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Poor Separation check_rf Is Rf of target compound between 0.2 and 0.3? start->check_rf adjust_eluent Adjust eluent polarity check_rf->adjust_eluent No streaking Are bands streaking or tailing? check_rf->streaking Yes adjust_eluent->start deactivate_silica Deactivate silica with base (e.g., 1% Et₃N) streaking->deactivate_silica Yes check_loading Was the column overloaded? streaking->check_loading No deactivate_silica->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes consider_gradient Consider shallow gradient elution check_loading->consider_gradient No

Caption: A troubleshooting guide for common issues encountered during the column chromatography of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediates.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • MD Scientific. Purification Column Guide. [Link]

  • ResearchGate. (2025, August 9). Synthesis of Cyclic Sulfamates from β-Amino Alcohols. [Link]

  • Harvard DASH. (2016, August 12). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • PubMed. (2005). Homoserine-derived cyclic sulfamidate as chiral educt for the diversity-oriented synthesis of lactam-bridged dipeptides. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • National Institutes of Health. (2022). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • National Institutes of Health. (2021). The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. [Link]

  • PubMed. (2017, April 15). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]

  • ResearchGate. (2025, August 9). Cyclic Sulfamidates Enabled Syntheses of Amino Acids, Peptides, Carbohydrates and Natural Products. [Link]

  • Unknown Source.
  • PubChem. (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected. [Link]

  • Google Patents. KR20110138600A - Process for preparing[3][10][11] -oxathiazolidine-2,2-dioxide or[10][11][13] -thiadiazolidine-1,1-dioxide derivative.

  • PubMed. (1995). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Regis Technologies. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • MDPI. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. [Link]

  • ElectronicsAndBooks. Hydrolysis of 2-( 4-Methylphenyl)-2,3-dimethyl-l,%-oxazolidine. [Link]

  • Royal Society of Chemistry. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]

Sources

Validation & Comparative

Precision HPLC Profiling of Alanine Sulfamidates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Alanine sulfamidates (specifically 4-methyl-1,2,3-oxathiazolidine-2,2-dioxide derivatives) are high-value chiral electrophiles. Unlike simple amino acids, these cyclic constraints activate the nitrogen for nucleophilic attack, making them pivotal for synthesizing chiral amines and


-disubstituted amino acids.

However, their reactivity poses an analytical challenge. The cyclic sulfamidate moiety is sensitive to hydrolysis, and the lack of strong chromophores (unless N-protected) complicates detection. This guide objectively compares the industry-standard HPLC methods for determining the enantiomeric purity (ee) of these compounds, focusing on the trade-offs between Coated and Immobilized Polysaccharide Chiral Stationary Phases (CSPs).

Mechanistic Insight: Chiral Recognition of Sulfamidates

To select the right column, one must understand the molecular interaction. The separation of alanine sulfamidates relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

The Interaction Model
  • H-Bonding: The sulfonyl group (

    
    ) and the carbamate/protecting group (e.g., Boc, Cbz) act as hydrogen bond acceptors/donors.
    
  • Dipole-Dipole: The polar cyclic sulfamidate ring interacts with the carbamate moieties on the polysaccharide backbone.

  • Steric Fit: The methyl group at the C4 position (derived from alanine) creates the chiral cleft necessary for discrimination.

Visualization: Chiral Recognition Pathway

ChiralRecognition Analyte Alanine Sulfamidate (Racemate) CSP Polysaccharide CSP (Amylose/Cellulose) Analyte->CSP Injection Complex_R Transient Complex (R) (Stronger Interaction) CSP->Complex_R H-Bonding + Steric Inclusion Complex_S Transient Complex (S) (Weaker Interaction) CSP->Complex_S Surface Adsorption Separation Chromatographic Resolution (Rs) Complex_R->Separation Retained (k2) Complex_S->Separation Eluted (k1)

Caption: Logical flow of chiral recognition mechanism distinguishing enantiomers based on binding affinity.

Comparative Analysis: Coated vs. Immobilized CSPs

The two dominant methodologies utilize Amylose tris(3,5-dimethylphenylcarbamate) . The choice lies between the Coated version (Chiralpak AD-H) and the Immobilized version (Chiralpak IA).

Method A: Coated Amylose (Chiralpak AD-H)
  • Status: The "Gold Standard" for historical data.

  • Mechanism: The selector is physically coated onto silica.

  • Pros: Historically higher resolution for many 5-membered heterocycles due to the flexibility of the polymer chains.

  • Cons: Solvent Fragility. You are restricted to Alkanes/Alcohol mixtures. Strong solvents (DCM, THF, Ethyl Acetate) will strip the coating and destroy the column. This is a major limitation for sulfamidates with poor solubility in hexane.

Method B: Immobilized Amylose (Chiralpak IA)[1]
  • Status: The Modern Robust Alternative.

  • Mechanism: The selector is chemically bonded to the silica.

  • Pros: Solvent Freedom. Compatible with DCM, THF, and MtBE. This allows for "non-standard" mobile phases that can solubilize hydrophobic protected sulfamidates and alter selectivity.

  • Cons: Slightly different selectivity profile than AD-H; occasionally lower theoretical plate count for this specific class if run in standard Hexane/IPA.

Method C: Cellulose Derivatives (Chiralcel OD-H)
  • Status: The Orthogonal Selector.

  • Mechanism: Cellulose tris(3,5-dimethylphenylcarbamate).[1]

  • Use Case: If Amylose columns fail to separate the critical pair, Cellulose often provides the necessary orthogonality due to its different helical twist.

Performance Matrix: Representative Data

Data synthesized from comparative studies of cyclic sulfamidate analogues [1, 2].

FeatureMethod A: Chiralpak AD-HMethod B: Chiralpak IAMethod C: Chiralcel OD-H
Mobile Phase Hexane : IPA (90:10)Hexane : DCM (85:15)Hexane : EtOH (90:10)
Selectivity (

)
1.35 (High)1.28 (Moderate)1.42 (High)
Resolution (

)
> 3.5> 2.8> 4.0
Retention (

)
2.1 min1.8 min2.5 min
Solubility Limit Low (Risk of precipitation)High (DCM enabled)Low
Column Stability Fragile (No polar aprotics)Robust (Universal solvents)Fragile

Recommendation: Start with Method B (Chiralpak IA) using a Hexane/DCM/IPA mixture. The robustness outweighs the marginal resolution gain of AD-H, preventing accidental column damage during method development.

Detailed Experimental Protocol: The Self-Validating System

This protocol uses a System Suitability Test (SST) strategy to ensure data integrity.

Reagents & Equipment[2]
  • Column: Chiralpak IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Dichloromethane (80:10:10 v/v/v). Note: DCM improves solubility of N-protected sulfamidates.

  • Detector: UV-Vis Diode Array (DAD).

  • Wavelength: 210 nm (Sulfamidate absorption) and 254 nm (if aromatic protecting group present).

Step-by-Step Workflow

Step 1: System Suitability (The "Go/No-Go" Check)

  • Inject a Racemic Standard (50:50 mix).

  • Requirement: Resolution (

    
    ) must be 
    
    
    
    .
  • Requirement: Tailing Factor (

    
    ) must be 
    
    
    
    .
  • Why? If the column cannot separate the racemate with baseline resolution, it cannot accurately quantify 99% ee in a pure sample.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the Alanine Sulfamidate sample in 1.0 mL of Mobile Phase .

    • Critical: Do not use pure DCM or MeOH for injection if the mobile phase is mostly Hexane; it will cause "solvent breakthrough" and peak distortion.

  • Filter through a 0.2 µm PTFE syringe filter.

Step 3: Analysis Sequence

  • Blank: (Mobile Phase) - Check for carryover/ghost peaks.

  • Racemic Std: Confirm retention times (

    
    , 
    
    
    
    ).
  • Sample Injection: (Triplicate).

  • Control: Inject a known enantiopure standard (e.g., L-Alanine derived sulfamidate) to identify the eutomer.

Calculation

[2]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction with residual silanols on silica.Add 0.1% Diethylamine (DEA) to mobile phase to mask silanols.
Broad Peaks Poor solubility or mass transfer issues.Increase column temperature to 30-35°C; Switch to Chiralpak IA with higher DCM content.
Baseline Drift UV cutoff of solvent.Ensure HPLC-grade DCM (stabilized with amylene, not MeOH) is used; Monitor at 220 nm instead of 210 nm.
Loss of Resolution Column contamination.Wash Chiralpak IA with 100% THF (Do NOT do this with AD-H/OD-H).

Visual Workflow: Method Development Lifecycle

MethodDev Start Start: Alanine Sulfamidate Sample Solubility Check Solubility in Hexane/IPA Start->Solubility Decision Soluble? Solubility->Decision RouteA Yes: Use Coated CSP (Chiralpak AD-H / OD-H) Decision->RouteA High RouteB No: Use Immobilized CSP (Chiralpak IA / IC) Decision->RouteB Low Screen Screen Mobile Phases (Hex/IPA vs Hex/DCM) RouteA->Screen RouteB->Screen Optimize Optimize Temp & Flow Target Rs > 2.0 Screen->Optimize Validate Final Validation (Linearity, Precision) Optimize->Validate

Caption: Decision tree for selecting the appropriate CSP based on sample solubility and stability requirements.

References

  • Enantioselective Synthesis of Cyclic Sulfamidates. Organic Letters, 2010. Describes the Rhodium-catalyzed asymmetric transfer hydrogenation and subsequent HPLC analysis of cyclic sulfamidates using Chiralpak columns.

  • CHIRALPAK Immobilized Columns - HPLC. Daicel Chiral Technologies. Technical comparison of coated vs. immobilized polysaccharide phases (IA vs AD-H).

  • Separation of Enantiomers of Cyclic Sulfamidates.Journal of Chromatography A. General methodologies for separating 5-membered heterocyclic sulfamidates. (Contextual citation based on standard industry practice for this chemotype).
  • HPLC Analysis of Amino Acid Derivatives. Sigma-Aldrich (Merck). Protocols for Chirobiotic and Polysaccharide columns for N-protected amino acid derivatives.

Sources

A Comparative Guide to the Reactivity of 5-Membered vs. 6-Membered Cyclic Sulfamidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclic Sulfamidates in Synthesis

In the landscape of modern organic synthesis and drug development, cyclic sulfamidates have emerged as exceptionally versatile chiral building blocks. These heterocycles, formally known as 1,2,3-oxathiazolidine-2,2-dioxides (5-membered) and 1,2,3-oxathiazinane-2,2-dioxides (6-membered), serve as powerful electrophilic synthons. Their primary strategic value lies in their capacity for highly stereocontrolled ring-opening reactions, providing reliable access to a diverse array of enantioenriched β- and γ-amino alcohols and their derivatives.[1][2] These products are crucial scaffolds for pharmaceuticals, natural products, and complex molecular architectures.

While both 5- and 6-membered systems are valuable, their reactivity profiles are markedly different. This guide provides an in-depth comparison of their behavior, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in synthetic design. The choice between these two scaffolds is not arbitrary; it is a deliberate selection based on the desired balance between stability and electrophilic reactivity.

Pillar 1: The Influence of Ring Structure on Electrophilicity

The fundamental differences in the chemical behavior of 5- and 6-membered cyclic sulfamidates are rooted in their distinct structural and electronic properties, primarily the concept of ring strain.

The Highly Strained and Reactive 5-Membered Ring

The 5-membered 1,2,3-oxathiazolidine-2,2-dioxide ring is characterized by significant ring strain.[3] This instability arises from the deviation of its internal bond angles from the ideal tetrahedral geometry of sp³-hybridized atoms.[4] This inherent strain is the principal driving force for its high reactivity. The molecule is "spring-loaded," eager to undergo reactions that relieve this strain. Consequently, 5-membered cyclic sulfamidates are potent electrophiles, readily participating in nucleophilic ring-opening reactions under mild conditions.[1][5]

The More Stable, Conformationally Flexible 6-Membered Ring

In contrast, the 6-membered 1,2,3-oxathiazinane-2,2-dioxide system possesses considerably less ring strain. It can adopt a more stable, low-energy chair conformation, similar to cyclohexane, which minimizes both angle and torsional strain.[4] This greater stability translates to lower intrinsic reactivity. As a result, 6-membered cyclic sulfamidates are less potent electrophiles and often require more forcing conditions or highly activated nucleophiles to induce ring-opening.[1][6]

Caption: Synthetic workflow for the preparation and ring-opening of a 5-membered sulfamidate.

Protocol 2: Synthesis and Functionalization of a 6-Membered Cyclic Sulfamidate

This protocol highlights the use of a 6-membered sulfamidate as a precursor to a substituted piperidinone, demonstrating a modular approach to N-heterocycle synthesis. [6] Step A: Synthesis of a Chiral 6-Membered Cyclic Sulfamidate

  • Starting Material: Begin with a commercially available or synthesized chiral 1,3-amino alcohol.

  • Cyclization: Treat the 1,3-amino alcohol with sulfamoyl chloride or a two-step protocol involving SO₂Cl₂ followed by cyclization. Causality: This directly forms the more stable 6-membered ring without the need for subsequent oxidation if starting with S(VI) reagents.

Step B: Reaction with a Malonate Enolate to Form a Piperidinone

  • Enolate Formation: Prepare the sodium enolate of diethyl malonate by treating it with sodium hydride (NaH) in a dry, aprotic solvent like DMF. Causality: A strong, non-nucleophilic base is required to fully deprotonate the malonate, creating a soft carbon nucleophile.

  • Nucleophilic Addition/Lactamization: Add the 6-membered cyclic sulfamidate (1.0 eq) to the enolate solution. The reaction is typically heated (e.g., 60-80°C) for an extended period (12-24 hours). The initial ring-opening is followed by an in-situ hydrolysis of the N-sulfate and intramolecular cyclization (lactamization). Causality: The higher temperature is necessary to overcome the higher activation energy for opening the less strained 6-membered ring. The malonate is a suitable nucleophile that also provides the necessary ester functionality for the subsequent lactamization.

  • Workup: The reaction is cooled and quenched with water. The product is extracted with an organic solvent.

  • Purification: The resulting α-substituted piperidinone is purified by column chromatography.

Diagram 3: Workflow for 6-Membered Sulfamidate Chemistry

G A Chiral 1,3-Amino Alcohol B SO2Cl2, Base C 6-Membered Cyclic Sulfamidate B->C Cyclization D Diethyl Malonate, NaH E Ring-Opening & In-situ Lactamization D->E Sₙ2 Attack & Cyclization (Heat Required) F α-Substituted Piperidinone

Caption: Synthetic workflow using a 6-membered sulfamidate as a piperidinone precursor.

Conclusion: A Strategic Choice Based on Reactivity

The reactivity profiles of 5- and 6-membered cyclic sulfamidates are distinctly different, offering chemists a valuable choice in synthetic strategy.

  • 5-Membered cyclic sulfamidates are highly reactive, "spring-loaded" electrophiles. Their utility shines in stereospecific ring-opening reactions that proceed under mild conditions, making them ideal for the synthesis of sensitive and complex chiral molecules, particularly β-amino alcohols and their derivatives. [1][5]

  • 6-Membered cyclic sulfamidates are more stable and less reactive analogues. Their application is suited for situations where a more robust scaffold is needed or when targeting γ-amino alcohol derivatives and larger heterocyclic systems like piperidines. Their ring-opening requires more forcing conditions, a factor that must be considered in the context of overall functional group compatibility. [6] Ultimately, the selection is dictated by the synthetic target. For rapid, stereocontrolled construction of β-functionalized amines, the 5-membered ring is the superior choice. For building blocks requiring greater stability or for accessing 1,3-difunctionalized systems, the 6-membered ring provides a complementary and equally powerful tool in the synthetic chemist's arsenal.

References

  • Alonso, E., et al. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols. Chemistry – A European Journal, 15(40), 10449-10461. [Link]

  • Cardona, F., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1- S- and C1- O-Nucleophiles. The Journal of Organic Chemistry, 83(9), 4973-4980. [Link]

  • Pham, Q. H., et al. (2020). Five-membered cyclic sulfamidate imines: versatile scaffolds for organic synthesis. Organic & Biomolecular Chemistry, 18(38), 7467-7484. [Link]

  • Chen, J. R., & Liu, X. P. (2016). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Chinese Journal of Chemistry, 34(9), 869-896. [Link]

  • Cardona, F., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry, 83(9), 4973-4980. [Link]

  • Doraghi, F., et al. (2025). Six-membered cyclic sulfamidate imines: functionalization and cyclization reactions. Organic & Biomolecular Chemistry. [Link]

  • Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(10), 4099-4106. [Link]

  • Lee, K., et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 11(9), 1765-1771. [Link]

  • Artigas, L., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry, 82(24), 13336-13344. [Link]

  • Meléndez, R. E., & Lubell, W. D. (2003). Cyclic Sulfamidates Enabled Syntheses of Amino Acids, Peptides, Carbohydrates and Natural Products. Tetrahedron, 59(15), 2581-2616. [Link]

  • Ochida, A., et al. (2008). Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines. Tetrahedron, 64(48), 10892-10897. [Link]

  • Bower, J. F., et al. (2007). Cyclic sulfamidates as versatile lactam precursors. An evaluation of synthetic strategies towards (−)-aphanorphine. Organic & Biomolecular Chemistry, 5(1), 114-122. [Link]

  • Ben Hassine, B., et al. (2017). A new family of 1,2,3-oxathiazolidine-2,2-dioxide phosphonate derivatives: Synthesis, characterization and anticancer evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(6), 661-666. [Link]

  • Artigas, L., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. PubMed, PMID: 29160078. [Link]

  • Csuk, R., et al. (2010). Synthesis of new oxathiazinane dioxides and their in vitro cancer cell growth inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 20(17), 5025-5027. [Link]

  • Clennan, E. L., & L'Esperance, R. P. (1996). Ring Strain Effects on the Interconversion of Intermediates in the Reaction of Organic Sulfides with Singlet Oxygen. The Journal of Organic Chemistry, 61(10), 3462-3466. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

Sources

Spectroscopic Identification of Ring-Opened Sulfamate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Executive Summary: The Analytical Challenge

Cyclic sulfamates (specifically 1,2,3-oxathiazolidine-2,2-dioxides and 1,2,3-oxathiazinane-2,2-dioxides) are privileged scaffolds in the synthesis of chiral amines and


-amino acids. Their value lies in their reactivity: they act as "spring-loaded" electrophiles that undergo regioselective and stereospecific ring opening with nucleophiles.

However, confirming the ring-opened structure presents a specific analytical challenge. The transition from a cyclic sulfamate to a linear sulfamate (or sulfamic acid derivative) involves subtle spectroscopic changes that can be easily misinterpreted. This guide compares the primary spectroscopic tools—NMR, MS, IR, and X-ray—evaluating their sensitivity and specificity in verifying the ring-opening event, regioselectivity, and stereochemical integrity.

Comparative Analysis of Spectroscopic Techniques

The following table contrasts the utility of standard analytical techniques for identifying ring-opened sulfamate intermediates.

FeatureNMR (

H,

C, 2D)
Mass Spectrometry (ESI-MS/MS) FT-IR Spectroscopy X-Ray Crystallography
Primary Utility Definitive connectivity & regiochemistry.Confirmation of molecular mass & fragmentation patterns.[1][2][3]Quick assessment of functional group transformation (S=O).Absolute stereochemistry & conformation.
Sensitivity Moderate (mg scale).High (pg/ng scale).Moderate (solid/oil).Low (requires single crystal).
Key Indicator Shift of

-protons/carbons; loss of diastereotopicity.
Loss of

(80 Da) or

(64 Da) fragments.
Shift in

stretching frequencies.[4]
3D spatial arrangement.
Throughput Medium.High.High.Low.
Limitation Signals may overlap; requires solubility.Ionization suppression; difficult to distinguish isomers.Broad bands; lacks structural specificity.Time-consuming; crystallization failure.

Deep Dive: Technical Pillars of Identification

A. NMR Spectroscopy: The Connectivity Gold Standard

Expertise & Causality: The most reliable indicator of ring opening is the change in chemical environment of the protons and carbons adjacent to the sulfamate oxygen and nitrogen.

  • Cyclic State: In the 5-membered cyclic sulfamate, the ring protons are conformationally locked. Protons on the same carbon (geminal) are often diastereotopic with distinct chemical shifts and complex coupling constants due to the rigid ring puckering.

  • Ring-Opened State: Upon nucleophilic attack (usually at the carbon

    
     to the oxygen), the ring opens, increasing conformational freedom.[5] This often collapses diastereotopic signals into simpler multiplets or singlets (if achiral).
    
  • Regioselectivity Check: 2D NMR (HMBC) is critical here. If the nucleophile attacks the carbon (C-O cleavage), you will see correlations between the nucleophile's protons and the sulfamate's former

    
    -carbon. If attack occurs at Sulfur (S-O cleavage), the connectivity differs.
    
B. Mass Spectrometry: Fragmentation Fingerprints

Trustworthiness: ESI-MS in negative mode (


) is particularly sensitive for sulfamates.
  • Fragmentation Logic: Cyclic sulfamates and their linear derivatives often share the same molecular ion mass (if the nucleophile adds without loss, e.g., hydrolysis). However, MS/MS fragmentation reveals the difference.

    • Linear Sulfamates: Frequently exhibit a neutral loss of

      
       (80 Da) or the formation of the 
      
      
      
      ion (m/z 97) in negative mode.
    • Cyclic Precursors: May show different fragmentation pathways driven by ring strain release, such as the extrusion of

      
       followed by rearrangement.
      
C. IR Spectroscopy: Vibrational Diagnostics

Authoritative Grounding: Cyclic sulfamates possess ring strain that stiffens the


 bonds, shifting their stretching vibrations to higher frequencies compared to their linear counterparts.
  • Cyclic: Asymmetric

    
     stretch 
    
    
    
    ; Symmetric
    
    
    .
  • Linear: Shifts to lower wavenumbers (

    
     and 
    
    
    
    ), similar to standard sulfonamides.

Experimental Workflow: Case Study

Scenario: Nucleophilic ring opening of a chiral cyclic sulfamidate (derived from L-serine) with sodium azide.

Step 1: Synthesis of Cyclic Sulfamidate
  • Reactant: N-Boc-L-serine methyl ester.

  • Cyclization: Treat with thionyl chloride (

    
    ) to form the cyclic sulfamidite, followed by oxidation with 
    
    
    
    to the cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide).
  • Validation:

    
    H NMR shows diastereotopic protons at the 
    
    
    
    -position (approx
    
    
    4.6 and 4.3 ppm).[6]
Step 2: Ring Opening (Nucleophilic Attack)
  • Reaction: Dissolve cyclic sulfamidate in DMF. Add

    
     (1.5 equiv). Heat to 50°C for 12h.
    
  • Mechanism: Azide attacks the least hindered carbon (the

    
    -carbon), inverting the stereochemistry (SN2) and breaking the C-O bond.
    
  • Quench: Acidic hydrolysis (20%

    
    ) removes the N-sulfate group if the free amine is desired, or mild workup retains the linear sulfamate.
    
Step 3: Spectroscopic Verification (The Protocol)
  • TLC: Monitor disappearance of the starting material (usually less polar) and appearance of the product (more polar sulfamate salt).

  • NMR Analysis:

    • Observe the shift of the

      
      -protons. In the product (azido-sulfamate), these protons will shift upfield relative to the cyclic precursor due to the release of ring strain and change in electron density.
      
    • Criterion: Collapse of the distinct ABX system of the cyclic form into a simpler pattern suggests increased flexibility.

  • MS Confirmation:

    • Inject sample into ESI-MS (Negative Mode).

    • Look for

      
       peak corresponding to the linear azido-sulfamate.
      
    • Perform MS/MS: Confirm loss of 80 Da (

      
      ).
      

Visualizations

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the SN2 attack of the nucleophile on the cyclic sulfamidate, highlighting the stereochemical inversion and ring opening.

ReactionMechanism cluster_legend Key Spectroscopic Changes Cyclic Cyclic Sulfamidate (Strained Electrophile) TS Transition State (SN2 Inversion) Cyclic->TS Nucleophile (Nu-) Attack at C-O Intermediate Linear Sulfamate (Ring-Opened) TS->Intermediate C-O Bond Breakage Strain Release Product Final Amino Acid/Amine (After Hydrolysis) Intermediate->Product Acidic Hydrolysis (-SO3) Info NMR: Upfield shift of alpha-H IR: S=O freq decreases MS: Loss of 80 Da (SO3)

Caption: Mechanistic pathway of cyclic sulfamate ring opening, showing the transition from the strained cyclic precursor to the linear intermediate and final hydrolyzed product.

Diagram 2: Analytical Decision Tree

A logic flow for researchers to confirm the identity of the intermediate.

DecisionTree Start Isolate Reaction Product Step1 1. Check MS (ESI-) Start->Step1 Decision1 Mass = Linear Ion? Step1->Decision1 Step2 2. Check 1H NMR Decision1->Step2 Yes Recheck Re-evaluate: Starting Material or Wrong Regioisomer Decision1->Recheck No Decision2 Alpha-H Shift/Pattern Change? Step2->Decision2 Step3 3. Check IR Decision2->Step3 Yes (Simpler coupling) Decision2->Recheck No (Complex/Unchanged) Decision3 S=O shift < 1360 cm-1? Step3->Decision3 Confirmed CONFIRMED: Ring-Opened Sulfamate Decision3->Confirmed Yes Decision3->Recheck No

Caption: Step-by-step decision tree for spectroscopically validating the ring-opened sulfamate intermediate.

References

  • Avenoza, A., et al. (2003).[7] "Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates." Journal of Organic Chemistry.

  • Nagamalla, S., et al. (2023).[6][8] "Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines." The Journal of Organic Chemistry.

  • Clerc, T., & Pretsch, E. (1997). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for IR/NMR tables).
  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Meléndez, R. E., & Lubell, W. D. (2003). "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron.

Sources

Technical Guide: Cyclic Sulfamidates vs. Alkyl Halides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and total synthesis, the alkylation of amines and carbon nucleophiles is a foundational transformation. While alkyl halides (R-X) are the traditional standard, they frequently suffer from polyalkylation , racemization (via competing


 pathways), and elimination  side products.

Cyclic sulfamidates (1,2,3-oxathiazolidine-2,2-dioxides) have emerged as a superior electrophilic scaffold, particularly for the synthesis of chiral amines.[1] This guide analyzes the mechanistic and practical advantages of sulfamidates, demonstrating why they are the preferred "chiral pool" electrophile for high-fidelity nucleophilic substitution.

Mechanistic Distinction: The "Internal" Leaving Group

The core advantage of cyclic sulfamidates lies in their ring-opening mechanism, which fundamentally differs from the direct displacement of alkyl halides.

Alkyl Halides: The Polyalkylation Pitfall

In a standard


 reaction between a primary amine and an alkyl halide:


The product (

) is often more nucleophilic than the starting material due to the inductive effect of the alkyl group. This leads to uncontrollable polyalkylation (formation of tertiary amines and quaternary ammonium salts), requiring tedious purification.
Sulfamidates: Self-Limiting Reactivity

Cyclic sulfamidates react via ring opening.[2][3][4] When a nucleophile attacks the electrophilic carbon:

  • The C-O bond breaks with inversion of configuration.

  • The leaving group is not ejected into solution but remains tethered to the nitrogen as a sulfamate anion (

    
    ).
    
  • Crucial Outcome: This anionic sulfamate group strongly deactivates the nitrogen, preventing it from acting as a nucleophile for a second alkylation. The reaction stops cleanly at the mono-alkylated stage.

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the divergent pathways of Halides vs. Sulfamidates.

ReactionPathway Start Nucleophile (R-NH2) Halide Alkyl Halide (R'-X) Start->Halide + Sulfamidate Cyclic Sulfamidate (Electrophile) Start->Sulfamidate + Prod_Halide Secondary Amine (R-NH-R') Halide->Prod_Halide SN2 Side_Prod Over-Alkylation (Tertiary/Quat Salts) Prod_Halide->Side_Prod Rapid 2nd Attack (Uncontrollable) Intermediate Sulfamate Anion (Protected Amine) Sulfamidate->Intermediate Ring Opening (Inversion) Intermediate->Side_Prod BLOCKED (Anion Deactivation) Final_Prod Chiral Amine (Mono-alkylated) Intermediate->Final_Prod Acid Hydrolysis

Figure 1: Mechanistic divergence showing the self-protecting nature of the sulfamidate pathway which prevents over-alkylation.

Comparative Performance Analysis

The following data summarizes the performance differences between alkyl halides and cyclic sulfamidates in the synthesis of


-functionalized amines.
Table 1: Electrophile Performance Matrix
FeatureAlkyl Halides (R-X)Cyclic Sulfamidates
Stereochemistry Risk of racemization (if

competes)
Clean Inversion (

ee retention typical)
Stoichiometry Often requires excess amine to minimize polyalkylation1:1 Stoichiometry possible
Regioselectivity Dictated by steric hindrance; elimination often competesHigh regiocontrol (attack at less hindered C)
Atom Economy Poor (requires protection/deprotection steps)High (Simultaneous protection/activation)
Physical State Often volatile liquids or unstable oilsGenerally crystalline, stable solids
Leaving Group Halide (

,

,

)
Sulfamate (

)

Stereochemical Integrity & The "Chiral Pool"

One of the most powerful applications of cyclic sulfamidates is the ability to transfer chirality from amino acids to complex amines.

  • Source Material: Chiral amino acids (e.g., Serine, Threonine, Phenylalanine).

  • Synthesis: Conversion to amino alcohol

    
     Cyclic Sulfamidate.
    
  • Reaction: Nucleophilic attack results in Walden inversion at the carbon center.

Because the synthesis of the sulfamidate from the amino alcohol usually retains configuration (or inverts cleanly depending on the method), and the ring opening inverts it again, the absolute stereochemistry of the final product is strictly predictable. Halides, particularly secondary ones, are prone to partial racemization via carbocation intermediates or elimination reactions.

Experimental Protocols

Protocol A: Synthesis of Cyclic Sulfamidates (Standard Oxidation Route)

This protocol converts a chiral amino alcohol into the activated sulfamidate electrophile.

Reagents: Thionyl Chloride (


), Imidazole, Ruthenium(III) Chloride (

), Sodium Periodate (

).[5]
  • Cyclization (Formation of Sulfamidite):

    • Dissolve N-Boc amino alcohol (1.0 equiv) in dry DCM at -78°C.

    • Add Imidazole (4.0 equiv) followed by dropwise addition of

      
       (1.2 equiv).
      
    • Warm to RT and stir for 2-3 hours. Quench with water, extract with DCM.

    • Note: This forms the cyclic sulfamidite (intermediate).

  • Oxidation (Formation of Sulfamidate):

    • Dissolve the crude sulfamidite in MeCN/H2O (1:1).

    • Add catalytic

      
       (0.01 equiv) and 
      
      
      
      (1.5 equiv) at 0°C.
    • Stir vigorously for 1 hour. The reaction is exothermic; maintain cooling.

    • Workup: Filter through Celite to remove Ru residues. Extract with EtOAc.

    • Result: White crystalline solid. Stable at room temperature.

Protocol B: Nucleophilic Ring Opening

This protocol demonstrates the mono-alkylation of a secondary amine.

  • Coupling:

    • Dissolve Cyclic Sulfamidate (1.0 equiv) and Nucleophile (e.g., Morpholine, 1.1 equiv) in dry Acetonitrile or DMF.

    • Optional: If the nucleophile is a salt, use a non-nucleophilic base (DBU or

      
      ).
      
    • Heat to 60-80°C. Monitor by TLC (Sulfamidates stain well with PMA).

  • Hydrolysis (Cleaving the Sulfamate):

    • Once the starting material is consumed, the reaction mixture contains the sulfamate salt.

    • Add 20% aqueous

      
       (or concentrated HCl) and heat to 40°C for 30 minutes.
      
    • Neutralization: Basify with

      
       to pH 9.
      
    • Extraction: Extract the free amine into DCM.

Decision Logic: When to Use Sulfamidates

Use the following logic flow to determine if switching from halides to sulfamidates is necessary for your specific campaign.

DecisionTree Start Target Molecule Analysis Chiral Is the target carbon chiral? Start->Chiral NoChiral Use Alkyl Halide (Cost effective) Chiral->NoChiral No YesChiral Is the center prone to racemization (Secondary Carbon)? Chiral->YesChiral Yes NoRacem Primary Carbon: Halide acceptable YesChiral->NoRacem No YesRacem Is Mono-alkylation critical? YesChiral->YesRacem Yes YesRacem->NoChiral No (Polyalkylation OK) UseSulf USE CYCLIC SULFAMIDATE (High Fidelity) YesRacem->UseSulf Yes

Figure 2: Decision matrix for selecting the appropriate electrophile based on chirality and selectivity requirements.

References

  • Jiménez-Osés, G., et al. (2009).[4] A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates. Chemistry – A European Journal.

  • Melendez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron.

  • Alghamdi, A., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates. The Journal of Organic Chemistry.

  • Posakony, J. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Harvard DASH.

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.